3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Übersicht

Beschreibung

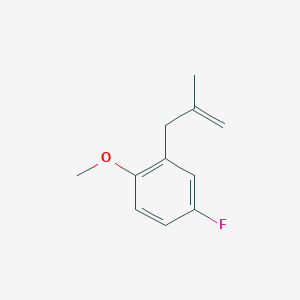

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of aromatic compounds It features a fluorine atom and a methoxy group attached to a benzene ring, along with a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 5-fluoro-2-methoxybenzene with 2-methyl-1-propene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanal or 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanone.

Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anticancer Potential

Research indicates that 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene may exhibit anti-inflammatory and anticancer properties. Compounds with similar structures have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting that this compound could modulate biological targets effectively.

Key Findings :

- Biological Activity : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects in inflammatory conditions.

- Antimicrobial and Antioxidant Properties : It has been noted for its potential antimicrobial and antioxidant activities, which could be beneficial in developing new therapeutic agents.

Material Science Applications

The compound's unique molecular structure also opens avenues for applications in materials science. Its properties can be leveraged in the development of new materials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

In a recent study, researchers investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of related compounds. The findings demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens, indicating that this compound could be developed into a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-Fluoro-2-methoxyphenyl)-1-propene: Lacks the methyl group on the propene chain.

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-butene: Contains an additional carbon in the alkene chain.

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-pentene: Contains two additional carbons in the alkene chain.

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups with the propene chain provides a distinct set of properties that can be leveraged in various applications.

Biologische Aktivität

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, alongside a propene chain, contributes to its diverse biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FO

- Molecular Weight : 180.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These findings suggest that the compound may inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structural features have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the methoxy and fluorine groups is believed to enhance its electron-donating ability, contributing to its antioxidant capacity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of the chloro, fluoro, and methoxy groups influences the compound's binding affinity and specificity, modulating various biochemical pathways that lead to observed therapeutic effects.

Study on Antimicrobial Efficacy

In a study evaluating various derivatives of phenolic compounds, this compound was tested against multiple bacterial strains. The results indicated that this compound demonstrated superior antimicrobial activity compared to other derivatives lacking the fluorine substitution .

Research on Antioxidant Properties

Another study focused on the antioxidant properties of similar compounds found that those with methoxy groups exhibited enhanced radical scavenging activities. This suggests that this compound may also possess significant potential in preventing oxidative damage in biological systems .

Eigenschaften

IUPAC Name |

4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVRNUGYXWBQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641236 | |

| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178977-00-9 | |

| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.